Semixylenol orange

概要

説明

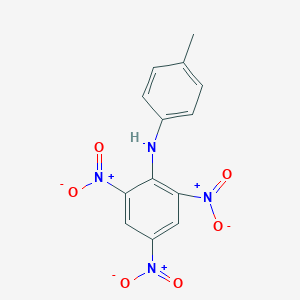

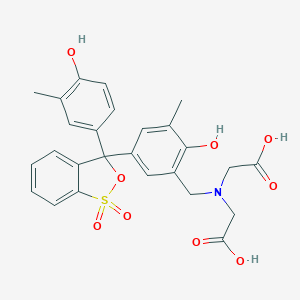

Semixylenol orange, also known as this compound, is a useful research compound. Its molecular formula is C26H25NO9S and its molecular weight is 527.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. Analytical Reagent for Zirconium

Semixylenol orange has been identified as a sensitive analytical reagent for zirconium. A study by Olson and Margerum (1962) demonstrated that this compound forms several complexes with zirconium(IV), including a 1:1 complex in 2M perchloric acid, a polymeric zirconium complex in 1M perchloric acid, and another complex with a large excess of the indicator. This complex showed an extremely high molar absorptivity, highlighting its effectiveness as an analytical reagent for zirconium (Olson & Margerum, 1962).

2. Electrochemical Applications

This compound has also been studied in the context of electrochemical applications. He et al. (2016) investigated the electrochemical degradation and decolorization of triphenylmethane dyexylenol orange on boron-doped diamond electrodes. Their research provides insights into the efficacy of this compound in electrochemical processes, particularly in the enhancement of COD and color removal in solutions (He et al., 2016).

3. Complexation Kinetics Studies

Further, the complexation kinetics of hydroxozirconium(IV) and hydroxohafnium(IV) with this compound were explored by Yamada, Yamauchi, and Murata (1995). Their research involved a stopped-flow technique to study the rate of formation of the complex, contributing to the understanding of the kinetic-catalytic method of analysis based on ligand-substitution reactions involving zirconium(IV) (Yamada, Yamauchi, & Murata, 1995).

4. Adsorptive Removal Studies

Mohammad et al. (2014) investigated the removal of xylenol orange from aqueous solutions using coal ash, highlighting the potential of this compound in adsorptive removal applications. Their findings suggest that coal ash can effectively remove significant amounts of xylenol orange from aqueous solutions (Mohammad et al., 2014).

Safety and Hazards

For safety and hazards information related to Semixylenol orange, it is recommended to refer to its Safety Data Sheet (SDS) .

Relevant Papers One of the relevant papers on this compound is titled “this compound. A Sensitive Reagent for Zirconium” which discusses its use as a sensitive reagent for Zirconium .

作用機序

Target of Action

Semixylenol Orange primarily targets various metal ions, particularly zinc and zirconium . These metal ions play crucial roles in numerous biochemical processes, including enzymatic reactions and signal transduction.

Mode of Action

This compound operates as a metallochromic indicator, forming complexes with its target metal ions . This complexation is a key aspect of its mode of action. For instance, it has been shown to form a 1:1 complex with zirconium in 2M perchloric acid.

Biochemical Pathways

The complexation of this compound with metal ions can influence various biochemical pathways. For instance, the formation of complexes with zinc and zirconium ions can affect the pathways these ions are involved in, such as enzymatic reactions where these ions serve as cofactors .

Pharmacokinetics

Its ability to form complexes with metal ions suggests that it may interact with biological systems in a manner dependent on the presence and concentration of these ions .

Result of Action

The primary result of this compound’s action is the formation of complexes with metal ions. This can be used for the testing and analysis of these ions, such as zinc and zirconium . The formation of these complexes can lead to changes in the color of the solution, which can be used as an indicator in various analytical applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the complexation process . Additionally, the presence and concentration of the target metal ions in the environment will directly impact the efficacy of this compound .

生化学分析

Biochemical Properties

Semixylenol orange plays a crucial role in biochemical reactions by forming complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules that are involved in metal ion transport and regulation. For instance, this compound can bind to zinc ions, which are essential cofactors for many enzymes . The nature of these interactions often involves coordination bonds between the metal ions and the functional groups of this compound, such as carboxyl and hydroxyl groups .

Cellular Effects

This compound influences various cellular processes by interacting with metal ions within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of metal ions that are critical for these processes . For example, zinc ions, which can be complexed by this compound, play a significant role in the regulation of gene expression and enzyme activity . By modulating the levels of these ions, this compound can impact cellular functions and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with metal ions. This interaction can lead to enzyme inhibition or activation, depending on the specific metal ion and enzyme involved . For instance, the binding of this compound to zinc ions can inhibit the activity of certain zinc-dependent enzymes, thereby affecting cellular processes that rely on these enzymes . Additionally, this compound can influence gene expression by modulating the availability of metal ions that act as transcription factors or cofactors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its activity can decrease over time if not stored properly . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments where it is used to modulate metal ion levels .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively modulate metal ion levels without causing significant toxicity . At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Studies have shown that there are threshold effects, where the impact of this compound becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate metal ion homeostasis. It interacts with enzymes and cofactors that are responsible for the transport and utilization of metal ions within cells . For example, this compound can affect the activity of metalloproteins and metalloenzymes by binding to their metal ion cofactors . This interaction can influence metabolic flux and the levels of various metabolites involved in metal ion metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in specific cellular compartments where metal ions are concentrated . The distribution of this compound can affect its activity and function, as it needs to be in proximity to its target metal ions to exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, this compound may be localized to the cytoplasm or organelles such as the mitochondria, where metal ions are abundant . This localization is crucial for its activity, as it allows this compound to interact with metal ions and modulate their availability within specific cellular regions .

特性

IUPAC Name |

2-[carboxymethyl-[[2-hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenyl]methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO9S/c1-15-9-18(7-8-21(15)28)26(20-5-3-4-6-22(20)37(34,35)36-26)19-10-16(2)25(33)17(11-19)12-27(13-23(29)30)14-24(31)32/h3-11,28,33H,12-14H2,1-2H3,(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGODTFKKGYRAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941002 | |

| Record name | 2,2'-[({2-Hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]-3-methylphenyl}methyl)azanediyl]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19329-67-0 | |

| Record name | Semi-xylenol orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019329670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[({2-Hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]-3-methylphenyl}methyl)azanediyl]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism behind the high sensitivity of Semixylenol Orange as an analytical reagent for zirconium?

A1: this compound forms a highly stable complex with zirconium(IV) in acidic solutions. In particular, when this compound is in large excess, a complex with a 1:2 metal-to-ligand ratio forms in 1.02 M perchloric acid. This complex exhibits a high molar absorptivity of 59,000 at 535 nm, making it ideal for sensitive spectrophotometric detection of zirconium. []

Q2: How does the acidity of the solution affect the complexation of this compound with zirconium?

A2: The stoichiometry and structure of the zirconium-Semixylenol Orange complex are influenced by the solution's acidity. In 2M perchloric acid, a 1:1 complex forms, while in 1M perchloric acid, a polymeric zirconium complex dominates. [, ] This suggests that protonation of the this compound molecule at different pH levels influences its binding affinity and mode of interaction with zirconium ions.

Q3: Can you explain the "bound-ligand effect" observed in the reaction kinetics of this compound with zirconium and hafnium?

A3: Studies using stopped-flow techniques revealed that the complexation rate of both zirconium(IV) and hafnium(IV) with this compound is accelerated by the presence of bound hydroxide ions (OH-) on the metal center. [, ] This "bound-ligand effect" is attributed to the hydroxide ligand increasing the lability of the coordinated water molecules, making them easier to be replaced by this compound.

Q4: What insights have been gained from studying the kinetics of complexation between this compound and zirconium/hafnium?

A4: Kinetic studies have provided valuable information about the mechanism of ligand substitution in these metal complexes. By analyzing the rate constants for different reaction pathways, researchers have estimated the rate constants for the loss of coordinated water molecules from various hydroxo-complexes of zirconium and hafnium. [] These findings contribute to a better understanding of the reactivity and coordination chemistry of these metals.

Q5: Are there any potential applications of this compound beyond its use as an analytical reagent for zirconium?

A5: The kinetic studies highlighting the "bound-ligand effect" with this compound suggest potential applications in developing new kinetic-catalytic methods for analyzing zirconium. [] Further exploration of the coordination chemistry and reaction mechanisms involving this compound with other metal ions might reveal additional analytical or catalytic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)